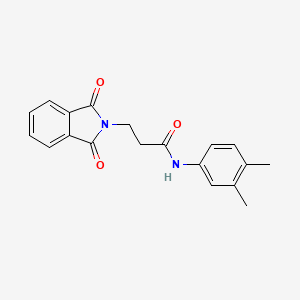
N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a dimethylphenyl group and a dioxoisoindole moiety, which may contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3, with a molecular weight of 318.36 g/mol. The structure includes key functional groups that are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 318.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | AXWYNHUTHHJOFQ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of isoindole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of cell proliferation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the dioxoisoindole structure is known to enhance interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Further investigations are required to elucidate the specific mechanisms involved.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various isoindole derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of isoindole derivatives, this compound was tested against several bacterial strains. The compound demonstrated moderate inhibitory effects on Gram-positive bacteria .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Interaction : It could interact with cellular receptors that mediate apoptosis or cell survival pathways.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-8-14(11-13(12)2)20-17(22)9-10-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBCIMRJKXNWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321831 |
Source


|
| Record name | N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313267-27-5 |
Source


|
| Record name | N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













